1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7
CAS No.:
Cat. No.: VC16663276
Molecular Formula: C17H17NO4
Molecular Weight: 306.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17NO4 |
|---|---|
| Molecular Weight | 306.36 g/mol |
| IUPAC Name | 1-[1,1,2,3,3-pentadeuterio-3-(2,3-dideuterionaphthalen-1-yl)oxy-2-hydroxypropyl]pyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C17H17NO4/c19-13(10-18-16(20)8-9-17(18)21)11-22-15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13,19H,8-11H2/i3D,7D,10D2,11D2,13D |
| Standard InChI Key | AEPOJXVSQUFPCK-YSNNITQRSA-N |
| Isomeric SMILES | [2H]C1=CC2=CC=CC=C2C(=C1[2H])OC([2H])([2H])C([2H])(C([2H])([2H])N3C(=O)CCC3=O)O |
| Canonical SMILES | C1CC(=O)N(C1=O)CC(COC2=CC=CC3=CC=CC=C32)O |
Introduction
The compound 1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 is a deuterated derivative of a pyrrolidinedione-based molecule. Deuterium substitution (indicated by "-d7") is commonly employed in chemical research to study metabolic pathways, enhance stability, or improve pharmacokinetic properties of compounds. This specific compound features a pyrrolidinedione core, a hydroxypropyl group, and a naphthalenyloxy moiety, making it structurally complex and likely designed for biochemical or pharmaceutical applications.
Structural Features
The molecular structure of this compound includes:
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Pyrrolidinedione Core: A five-membered lactam ring with two ketone functionalities at the 2nd and 5th positions.
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Hydroxypropyl Group: A three-carbon chain attached to the nitrogen of the pyrrolidinedione, featuring a hydroxyl group on the second carbon.
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Naphthalenyloxy Moiety: A naphthalene ring system linked via an ether bond to the hydroxypropyl group.
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Deuterium Labeling (-d7): Seven hydrogen atoms in the molecule are replaced with deuterium isotopes to enhance analytical tracking and stability.
Applications
This compound is likely synthesized for specific scientific or industrial purposes:
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Pharmacokinetics and Metabolism Studies:
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Deuterium labeling helps in tracing metabolic pathways using mass spectrometry.
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It may be used to study drug absorption, distribution, metabolism, and excretion (ADME).
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Drug Development:
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The pyrrolidinedione scaffold is common in bioactive molecules, including enzyme inhibitors and receptor modulators.
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The naphthalenyloxy group suggests potential interactions with hydrophobic binding pockets in biological targets.
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Isotope Effects:
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Deuterium substitution can slow down metabolic degradation, potentially increasing the half-life of drugs.
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Synthesis Overview
While no direct synthesis pathway for this compound is available in the provided results, its preparation likely involves:
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Step 1: Synthesis of the pyrrolidinedione core through cyclization of amino acids or derivatives.
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Step 2: Introduction of the hydroxypropyl chain via alkylation or reductive amination.
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Step 3: Attachment of the naphthalenyloxy group through etherification reactions.
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Step 4: Deuterium incorporation using isotopically labeled precursors or exchange reactions under controlled conditions.
Research Context
The compound's structural features suggest potential applications in pharmaceutical research targeting enzyme inhibition or receptor modulation. The naphthalene moiety is hydrophobic and may enhance binding affinity, while the hydroxypropyl group provides hydrogen bonding capabilities. Deuterium labeling further supports its use in advanced pharmacological studies.
Limitations and Future Directions
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Stability:
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While deuterium improves stability, the ether bond may be susceptible to cleavage under acidic or enzymatic conditions.
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Biological Activity:
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Further studies are required to evaluate its efficacy and safety as a therapeutic candidate.
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Synthetic Challenges:
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The multi-step synthesis involving deuterium incorporation can be costly and time-intensive.
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Future research could focus on optimizing synthetic routes, exploring biological activity, and investigating isotope effects on pharmacodynamics.
This document provides an authoritative analysis of 1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7, highlighting its structural complexity, potential applications, and research significance. Further experimental data would enrich our understanding of its properties and uses.
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